2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives have attracted scientific interest due to their potential applications in various fields. Research has explored their biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. [, ] Additionally, these compounds have been investigated for their potential use as growth stimulants in agriculture, demonstrating promising results in enhancing seed germination and plant growth. [, ]
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with significant relevance in various scientific fields. Its systematic name is derived from its molecular structure, which includes a tetrahydroquinoline core with three methyl groups at the 2 and 4 positions. The compound has a CAS number of 4071-22-1 and is classified as a hydrochloride salt. It is primarily utilized in research and development settings.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride falls under the category of organic compounds known as heterocycles. It is specifically classified as an alkaloid due to its nitrogen-containing structure. The compound exhibits irritant properties as per the European Union classification standards, indicating potential skin and eye irritation .
The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of 2,2,4-trimethylquinoline in the presence of a catalyst under controlled conditions. This method allows for the selective addition of hydrogen to the double bonds in the quinoline ring.
The synthesis typically requires:
The reaction can be monitored using techniques such as thin-layer chromatography to ensure complete conversion to the desired product .
The molecular formula of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is C12H18ClN. Its molecular weight is approximately 211.73 g/mol. The structural representation indicates a bicyclic system with a saturated tetrahydroquinoline ring and three methyl substituents.
The chemical behavior of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be characterized by its reactivity towards electrophiles and nucleophiles due to the presence of nitrogen in its structure. Common reactions include:
These reactions often require specific conditions such as temperature control and appropriate solvents (e.g., ethanol or dichloromethane) to facilitate reactivity while minimizing side reactions .
The mechanism of action for compounds like 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride often involves interactions at the molecular level that lead to biological effects. For instance:
Studies indicate that related compounds show promise in treating neurodegenerative diseases due to their ability to modulate signaling pathways involved in neuronal survival .
Relevant data on these properties are critical for safe handling and application in research contexts .
The primary applications of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride include:
This compound's versatility makes it valuable across multiple scientific disciplines .
Quinoline saturation to yield tetrahydroquinoline derivatives requires precise catalytic control. Recent studies demonstrate that heterogeneous catalysts enable selective 1,2,3,4-tetrahydroquinoline synthesis under mild conditions. Zeolites (e.g., H-ZSM-5) modified with transition metals (Pd, Pt) achieve >95% conversion of 2,2,4-trimethylquinoline at 80°C and 30 bar H₂ pressure. Hydrogenation proceeds without ring degradation or N-methylation side reactions [3] [5].
Alternatively, transfer hydrogenation using formic acid and Al₂O₃-SiO₂ catalysts attains 88% yield in continuous-flow reactors. This method eliminates high-pressure equipment needs and reduces reaction times to 2 hours [5]. Molecular modeling confirms that electron-donating 2,2-dimethyl groups facilitate imine reduction by polarizing the C=N bond, enhancing catalyst-substrate interactions [8].
Table 1: Hydrogenation Catalysts for Quinoline Saturation
Catalyst System | Conditions | Conversion (%) | Selectivity (%) |
---|---|---|---|
Pd/H-ZSM-5 (5% wt) | 80°C, 30 bar H₂, 4h | 98 | 95 |
Pt/Al₂O₃ | 100°C, 50 bar H₂, 6h | 92 | 88 |
Al₂O₃-SiO₂ + HCOOH | 120°C, 1 atm, 2h | 90 | 94 |
Ru/C | 70°C, 20 bar H₂, 5h | 85 | 82 |
Controlled dealkylation enables access to versatile intermediates. Acid-mediated demethylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with BBr₃ in CH₂Cl₂ generates des-methyl analogs at the C2 position, allowing downstream functionalization [3]. Subsequent acylation using isobutyryl chloride yields N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides – key precursors for anticancer derivatives [5].
Electrophilic aromatic substitution exploits the activated C8 position. Nitration (HNO₃/AcOH) introduces nitro groups, reducible to amines for diazotization or cross-coupling. Bromination (Br₂/CCl₄) provides handles for Suzuki-Miyaura reactions, enabling aryl/heteroaryl diversification [7].
Scalable synthesis requires balancing catalyst loading, temperature, and stoichiometry. The condensation of aniline and acetone derivatives (e.g., mesityl oxide) using HF/BF₃ co-catalysts (0.01–0.07 mol/mol aniline) at 100–145°C elevates monomer yields to 82.8%, minimizing oligomer formation [7]. This outperforms traditional HCl (yields: 19–28%) or p-TsOH (38%) catalysts.
Continuous processes enhance efficiency:
Table 2: Optimization of Condensation Parameters
Parameter | Suboptimal | Optimized | Yield Impact |
---|---|---|---|
Catalyst | HCl (0.03 mol) | HF/BF₃ (0.05 mol) | 19% → 83% |
Temperature | 100°C | 140–145°C | 28% → 82% |
Acetone Addition | Bulk | Gradual (6–8h) | Oligomers ↓ 70% |
Pressure | Atmospheric | 15–3 Torr (distillation) | Purity ↑ 95% |
Hybridization with rhodanine or imidazolidinone scaffolds enhances bioactivity. N-Alkylation of tetrahydroquinoline at C4 with 5-arylidenerhodanine generates derivatives exhibiting anticancer activity against HeLa (IC₅₀: 13.15 μM) and PC3 (IC₅₀: 31.37 μM) cells. These hybrids demonstrate 36–113× selectivity over fibroblasts, surpassing doxorubicin [8].
Structure-activity studies reveal:
Table 3: Structure-Activity Relationships of Hybrid Derivatives
Derivative | Substituent | HeLa IC₅₀ (μM) | Selectivity Index | cLogP |
---|---|---|---|---|
2-Phenylquinoline (C6-H) | None | >100 | <1 | 2.23 |
2-Phenylquinoline (C6-NO₂) | Nitro | 8.3 | 113.08 | 3.87 |
2-(3,4-MDP)quinoline | Methylenedioxyphenyl | 34.34 | 36.21 | 3.15 |
THQ-Rhodanine hybrid | Rhodanine-C₆H₅ | 13.15 | 48.92 | 2.78 |
Abbreviations: 3,4-MDP = 3,4-methylenedioxyphenyl; THQ = Tetrahydroquinoline
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6